molecular formula C16H18N6O7S2 B1256288 (S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid

(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid

Cat. No. B1256288
M. Wt: 470.5 g/mol
InChI Key: RIAHBYYSGWWUKY-JGPPEUEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-221481 is a pyrazolopyrazole that is 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-3-carboxylic acid which has been substituted at positions 2, 5 and 6 by methylsulfonyl, oxo, and amino groups, respectively, and in which the amino group has been condensed with the carboxy group of (2-amino-1,3-thiazol-4-yl)(oxo)acetic acid, the oxo group of which has been converted to the corresponding oxime O-allyl ether. It is a pyrazolopyrazole, an oxime O-ether, a member of 1,3-thiazoles, a sulfone, an amino acid and a monocarboxylic acid amide.

Scientific Research Applications

Synthesis and Biological Activity

A noteworthy application of compounds structurally related to the chemical is in the synthesis of novel fluoroquinolone compounds. These compounds have been evaluated for their antibacterial activity, indicating the relevance of the chemical structure in developing potential antibacterial agents. The synthesis process involves the combination of specific intermediates, showcasing the compound's utility in complex chemical synthesis processes (Li et al., 2004).

Heterocyclic Chemistry

The compound is also involved in the broader field of heterocyclic chemistry, where it contributes to the synthesis and reactions of various heterocyclic compounds. For instance, its structure is related to compounds used in synthesizing 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives. These derivatives undergo various reactions to produce a range of heterocyclic compounds, indicating the versatility and potential of the chemical structure in synthetic organic chemistry (Şener et al., 2002).

Antimicrobial Properties

Further research into compounds with a similar structure has revealed their potential antimicrobial properties. For instance, derivatives of 2-[1,2-dihydropyrazol-4-yl]-1,3,4-thiadiazole, synthesized from similar structural frameworks, have shown promising results in preliminary screenings for antimicrobial activity. This indicates the potential of the compound as a scaffold for developing new antimicrobial agents (Auzzi et al., 1990).

properties

Product Name

(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid

Molecular Formula

C16H18N6O7S2

Molecular Weight

470.5 g/mol

IUPAC Name

(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-prop-2-enoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H18N6O7S2/c1-3-4-29-20-11(9-7-30-16(17)19-9)13(23)18-8-5-21-6-10(31(2,27)28)12(15(25)26)22(21)14(8)24/h3,7-8H,1,4-6H2,2H3,(H2,17,19)(H,18,23)(H,25,26)/b20-11-/t8-/m0/s1

InChI Key

RIAHBYYSGWWUKY-JGPPEUEWSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(N2C(=O)[C@H](CN2C1)NC(=O)/C(=N\OCC=C)/C3=CSC(=N3)N)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOCC=C)C3=CSC(=N3)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
Reactant of Route 3
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
Reactant of Route 4
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
Reactant of Route 5
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid
Reactant of Route 6
(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid

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